molecular formula C23H19ClN2O3S B2370051 (3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892298-63-4

(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2370051
CAS No.: 892298-63-4
M. Wt: 438.93
InChI Key: SEQQUBIYWOVZHE-HMAPJEAMSA-N
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Description

(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H19ClN2O3S and its molecular weight is 438.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

This compound belongs to a class of chemicals that have been explored for their unique reactivity and potential to form diverse molecular structures. For example, research by Knollmüller et al. (1971) delves into the chemistry of 1H-2.1.3-Benzothiadiazin-2.2-dioxide derivatives, showcasing their synthetic versatility and reactivity under different conditions, which could be similar to the compound . The study indicates that these molecules can undergo various reactions to form mono- and dialkyl derivatives, potentially offering pathways to novel compounds with varied applications (Knollmüller, 1971).

Catalytic and Material Applications

Compounds with benzothiazin-4(3H)-one skeletons, similar to the one inquired about, have been studied for their potential as catalytic agents or in material science. For instance, Inokuma et al. (2011) reported on hydrogen-bond donor catalysts bearing a benzothiadiazine skeleton, highlighting their efficiency in asymmetric organocatalysis. Such applications underscore the compound's relevance in facilitating chemical reactions, possibly leading to the development of new materials or pharmaceuticals with high enantioselectivity (Inokuma et al., 2011).

Properties

IUPAC Name

(3Z)-3-[(2-chloroanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-16-7-6-8-17(13-16)15-26-21-12-5-2-9-18(21)23(27)22(30(26,28)29)14-25-20-11-4-3-10-19(20)24/h2-14,25H,15H2,1H3/b22-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQQUBIYWOVZHE-HMAPJEAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4Cl)S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=CC=CC=C4Cl)/S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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